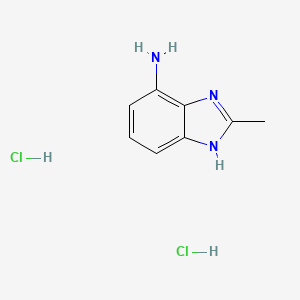![molecular formula C20H22N2O4S B2607541 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide CAS No. 946368-45-2](/img/structure/B2607541.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also has a methoxy group attached to a benzene ring, and a cyclopropane carbonyl group. These functional groups could potentially influence the compound’s reactivity and properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and methoxy groups could impact its solubility in different solvents .科学的研究の応用
Synthesis and Characterization
Research on compounds with similar structures often focuses on their synthesis and characterization. For example, studies on the synthesis of azo disperse dyes derived from related quinolinone compounds have been conducted, highlighting the importance of understanding the structural and spectroscopic properties of these compounds (Rufchahi & Gilani, 2012)(Rufchahi & Gilani, 2012). These foundational studies are crucial for the development of novel compounds with specific desired properties.
Fluorophores and Imaging Agents
Compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide have been studied for their potential as fluorophores or imaging agents. For instance, analogues of Zinquin-related fluorophores have been synthesized and characterized, showing how structural modifications can influence fluorescence and the potential for zinc ion detection (Kimber et al., 2003)(Kimber et al., 2003). This research application is significant for the development of diagnostic tools and imaging techniques in biomedical research.
Anticancer Research
Research into the anticancer properties of similar compounds has been conducted, with some compounds showing promise as inhibitors of tubulin polymerization, a key process in cell division (Srikanth et al., 2016)(Srikanth et al., 2016). These findings could lead to the development of new therapeutic agents targeting cancer cell proliferation.
Structural Studies and Complex Formation
Structural studies of related compounds, such as salt and inclusion compounds of quinoline-based amides, provide insights into the interactions and complex formation capabilities of these molecules (Karmakar et al., 2007)(Karmakar et al., 2007). Understanding these structural aspects is crucial for designing compounds with specific functions and properties.
Novel Synthetic Pathways
Research into novel synthetic pathways for related compounds, such as the synthesis of tetrahydro-2H-pyrano[3,4-c]quinolines, showcases the innovative approaches to creating complex organic molecules with potential applications in various fields (Reddy et al., 2016)(Reddy et al., 2016). These synthetic strategies can be adapted and applied to the synthesis of other complex compounds.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)21-16-6-11-19-15(13-16)3-2-12-22(19)20(23)14-4-5-14/h6-11,13-14,21H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWESMOBMBRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

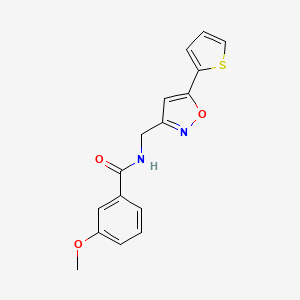
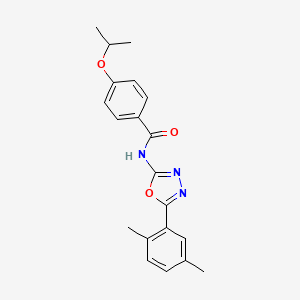
![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)
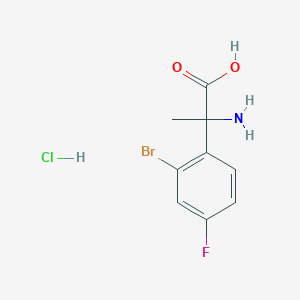

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)



![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
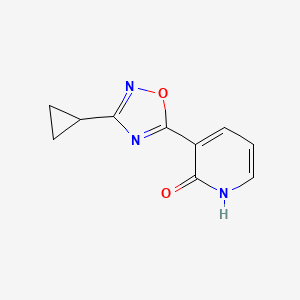
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)
